Cas no 3569-10-6 (Valerenic Acid)

Valerenic Acid Chemical and Physical Properties
Names and Identifiers
-
- Valerenic Acid
- (-)-Valerenic Acid
- VALERENIC ACID(P) PrintBack
- 7-Hydroxy-PIPAT maleate
- Valerenic acid,(2E)-3-[(4S,7R,7aR)-2,4,5,6,7,7a-Hexadydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoicacid
- (2E)-3-[(4S,7R,7aR)-2,4,5,6,7,7a-Hexadydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic acid
- Tox21_200313
- 2-Propenoic acid,3-[(4S,7R,7aR)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-, (2E)-
- (2E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
- (2E)-3-((4S,7R,7AR)-3,7-DIMETHYL-2,4,5,6,7,7A-HEXAHYDRO-1H-INDEN-4-YL)-2-METHYLACRYLIC ACID
- FEBNTWHYQKGEIQ-SUKRRCERSA-N
- (E)-3-((4S,7R,7aR)-3,7-Dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylacrylic acid
- CHEBI:9921
- Valerenic acid, analytical standard
- BDBM50341378
- VALERENICACID
- 3569-10-6
- Valerian dry extract
- CHEMBL1545045
- VALERENIC ACID (CONSTITUENT OF VALERIAN)
- DTXSID8034089
- CS-0028025
- SCHEMBL403082
- AKOS024457400
- Valerenic acid, United States Pharmacopeia (USP) Reference Standard
- C09743
- SCHEMBL403083
- VALERENIC ACID (CONSTITUENT OF VALERIAN) [DSC]
- NS00121273
- VALERENIC ACID (USP-RS)
- MFCD00075694
- Nardin
- NCGC00257867-01
- CAS-3569-10-6
- MS-23355
- DTXCID6014089
- (2E)-3-((4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid
- VALERENIC ACID [USP-RS]
- 2-Propenoic acid, 3-(2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl)-2-methyl-, (4S-(4alpha(E),7beta,7aalpha))-
- 34NDB285PM
- HY-103524
- Valerenic acid, primary pharmaceutical reference standard
- (2E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylacrylic acid
- NCGC00091912-01
- NCGC00091912-02
- UNII-34NDB285PM
- C15H22O2
- (2E)-3-[(4S\\,7R\\,7aR)-3\\,7-dimethyl-2\\,4\\,5\\,6\\,7\\,7a-hexahydro-1H-inden-4-yl]-2-methylacrylic acid
- GLXC-20388
- (E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
- G12200
-
- MDL: MFCD00075694
- Inchi: InChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17)/b11-8+/t9-,12+,13-/m1/s1
- InChI Key: FEBNTWHYQKGEIQ-SUKRRCERSA-N
- SMILES: C[C@@H]1CC[C@@H](/C=C(\C)/C(=O)O)C2=C(C)CC[C@H]12
Computed Properties
- Exact Mass: 234.16200
- Monoisotopic Mass: 234.162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3A^2
- XLogP3: 3.2
Experimental Properties
- Color/Form: Brown yellow powder
- Density: 1.06 g/cm3
- Melting Point: 134-139°C
- Boiling Point: 374.5ºC at 760 mmHg
- Flash Point: 274.2ºC
- Refractive Index: 1.528
- PSA: 37.30000
- LogP: 3.78990
Valerenic Acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- FLUKA BRAND F CODES:8-10
- RTECS:UD3357700
- Storage Condition:−20°C
Valerenic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP4739-10mg |
Valerenic acid |
3569-10-6 | 98% | 10mg |
$160 | 2023-09-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204377-1mg |
Valerenic acid, |
3569-10-6 | ≥98% | 1mg |
¥489.00 | 2023-09-05 | |
TRC | V091400-5mg |
(-)-Valerenic Acid |
3569-10-6 | 5mg |
$ 626.00 | 2023-09-05 | ||
TRC | B563913-5mg |
valerenic acid |
3569-10-6 | 5mg |
$ 625.00 | 2022-01-11 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2294-25 mg |
Valerenic acid |
3569-10-6 | 25mg |
¥22995.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2294-100 mg |
Valerenic acid |
3569-10-6 | 100MG |
¥51738.00 | 2022-04-26 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023077-5mg |
Valerenic Acid |
3569-10-6 | 98% | 5mg |
¥4819 | 2024-05-24 | |
MedChemExpress | HY-103524-1mg |
Valerenic acid |
3569-10-6 | ≥99.0% | 1mg |
¥1100 | 2024-04-18 | |
TRC | B563913-10mg |
valerenic acid |
3569-10-6 | 10mg |
$ 1155.00 | 2022-01-11 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000583 |
Valerenic Acid |
3569-10-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |
Valerenic Acid Suppliers
Valerenic Acid Related Literature
-
Braulio M. Fraga Nat. Prod. Rep. 2009 26 1125
-
Johann Mulzer Nat. Prod. Rep. 2014 31 595
-
Braulio M. Fraga Nat. Prod. Rep. 2010 27 1681
-
Tomá? Pluskal,Jing-Ke Weng Chem. Soc. Rev. 2018 47 1592
-
5. Regiospecific and stereoselective synthesis of (1E,3Z?)-3-cyano-butadienylphosphonatesYanchang Shen,Guo-Fang Jiang,Jie Sun J. Chem. Soc. Perkin Trans. 1 1999 3495
Additional information on Valerenic Acid
Valerenic Acid (CAS No. 3569-10-6): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Therapeutic Applications
Valerenic Acid, with the chemical formula C11H16O4, is a naturally occurring sesquiterpene lactone primarily found in the roots of Valeriana officinalis (valerian root). This compound has garnered significant attention in the field of chemomedicine due to its diverse pharmacological properties and potential therapeutic applications. TheCAS No. 3569-10-6 uniquely identifies this molecule, facilitating its study and commercialization in various industries.
The chemical structure of Valerenic Acid features a δ-lactone ring fused with a furan ring, making it a versatile scaffold for further chemical modifications. Its natural abundance and biocompatibility have positioned it as a promising candidate for drug development, particularly in the treatment of neurological and inflammatory disorders. Recent advancements in analytical chemistry have enabled more precise identification and quantification of Valerenic Acid, enhancing its utility in both research and clinical settings.
In terms of biological activity, Valerenic Acid has demonstrated significant potential as an anxiolytic and sedative agent. Studies have shown that it interacts with various neurotransmitter systems, including GABA receptors, which contribute to its calming effects. Moreover, its anti-inflammatory properties have been attributed to its ability to modulate cytokine production and inhibit key inflammatory pathways. These findings have prompted further investigation into its role in managing chronic inflammatory conditions.
The pharmacokinetics of Valerenic Acid have been extensively studied to optimize its therapeutic efficacy. Research indicates that it is well-absorbed after oral administration and exhibits a moderate bioavailability profile. However, the compound's rapid metabolism poses challenges for sustained therapeutic action. To address this issue, researchers are exploring novel formulations such as nanoencapsulation and prodrugs to enhance its stability and bioavailability.
The role of Valerenic Acid in neuroprotection has emerged as a particularly exciting area of research. Preclinical studies have suggested that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inhibiting the aggregation of amyloid-beta plaques. These findings are supported by preliminary clinical trials that show promising results in patients with mild cognitive impairment. As our understanding of the molecular mechanisms underlying these effects continues to grow, Valerenic Acid may become a cornerstone in the development of neuroprotective therapies.
Beyond its neurological benefits, Valerenic Acid has shown promise in combating metabolic disorders. Emerging evidence suggests that it can improve insulin sensitivity and reduce lipid accumulation in liver cells. These effects are attributed to its ability to activate certain signaling pathways involved in glucose homeostasis and fat metabolism. While further research is needed to fully elucidate these mechanisms, these findings open new avenues for treating type 2 diabetes and related metabolic syndromes.
The antimicrobial properties of Valerenic Acid have also been explored, with studies indicating its efficacy against various bacterial and fungal strains. This property makes it a valuable candidate for developing novel antimicrobial agents, particularly in light of the growing threat of antibiotic-resistant pathogens. Researchers are investigating how structural modifications can enhance its antimicrobial activity while minimizing potential side effects.
In conclusion, Valerenic Acid (CAS No. 3569-10-6) represents a multifaceted compound with significant therapeutic potential across multiple domains. Its natural origin, combined with its diverse biological activities, makes it an attractive candidate for drug development. As research continues to uncover new applications and optimize delivery methods, Valerenic Acid is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.
3569-10-6 (Valerenic Acid) Related Products
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

